Tert-butyl 4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an oxazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with tert-butyl chloroformate to introduce the tert-butyl ester group. The oxazole moiety can be introduced through a nucleophilic substitution reaction using oxazole-2-carboxylic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole moiety can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding carboxylic acid.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole moiety yields oxazole N-oxides, while reduction of the tert-butyl ester group yields the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of an oxazole moiety.
2-tert-Butyl-4-(4-chlorophenyl)oxazole: Contains a chlorophenyl group instead of a piperidine ring.
4-(4-bromophenyl)-2-tert-butyloxazole: Similar oxazole structure but with a bromophenyl group.
Uniqueness
tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate is unique due to the combination of the oxazole moiety and the piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H23N3O3 |
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Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-oxazol-2-ylmethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O3/c1-14(2,3)20-13(18)17-7-4-11(5-8-17)16-10-12-15-6-9-19-12/h6,9,11,16H,4-5,7-8,10H2,1-3H3 |
InChI Key |
VKZBNLYJFNCQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=NC=CO2 |
Origin of Product |
United States |
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